4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride
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Overview
Description
4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a quinoline core with a methoxy group at the 7-position, a benzo[d][1,3]dioxol-5-ylmethylamino group at the 4-position, and a cyano group at the 3-position, making it a versatile molecule for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride typically involves multiple steps, starting with the construction of the quinoline core One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be performed to convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and alkoxides, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Amines: Formed through reduction of the cyano group.
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its structural diversity allows for the creation of a wide range of derivatives with varying biological activities.
Biology: In biological research, this compound can be used as a probe to study enzyme activities, receptor binding, and cellular processes. Its fluorescence properties make it suitable for imaging and tracking within biological systems.
Medicine: The compound has shown potential as an anticancer agent due to its ability to interact with cellular targets and induce apoptosis in cancer cells. It is also being investigated for its antimicrobial properties.
Industry: In the chemical industry, this compound serves as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which 4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride exerts its effects involves interactions with specific molecular targets. The quinoline core can bind to DNA, disrupting replication and transcription processes, leading to cell death. The methoxy group enhances the compound's ability to penetrate cell membranes, increasing its efficacy. The cyano group can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Quinoline Derivatives: Other quinoline-based compounds with varying substituents at different positions.
Dioxole-Containing Compounds: Compounds with benzo[d][1,3]dioxole groups attached to different cores.
Cyano-Containing Compounds: Compounds with cyano groups in various chemical environments.
Uniqueness: 4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride stands out due to its unique combination of functional groups, which confer distinct biological and chemical properties. Its ability to interact with multiple targets and its structural diversity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethylamino)-7-methoxyquinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3.ClH/c1-23-14-3-4-15-16(7-14)21-10-13(8-20)19(15)22-9-12-2-5-17-18(6-12)25-11-24-17;/h2-7,10H,9,11H2,1H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMQQAGYOLMODG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)NCC3=CC4=C(C=C3)OCO4)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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